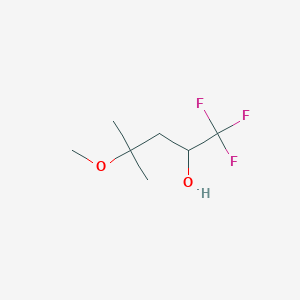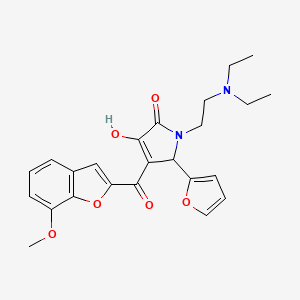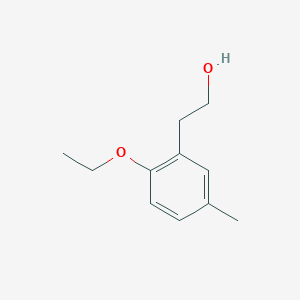
1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol, also known as TFMPP, is a synthetic compound that is used in scientific research. It is a member of the piperazine family of compounds and has been found to have various biochemical and physiological effects. TFMPP is commonly used in laboratory experiments to study its mechanism of action and its potential therapeutic applications.
Scientific Research Applications
Liquid Crystal Dimers and Twist-bend Nematic Phase
- Research Context: The study investigated the transitional properties of methylene-linked liquid crystal dimers, which share structural similarities with 1,1,1-Trifluoro-4-methoxy-4-methylpentan-2-ol. These compounds exhibit unique phases, including a normal nematic phase and a twist-bend nematic phase, attributed to their bent geometries (Henderson & Imrie, 2011).
Microbial Degradation of Polyfluoroalkyl Chemicals
- Research Context: This review focuses on the environmental biodegradability of polyfluoroalkyl chemicals, highlighting the transformation processes that lead to the formation of perfluoroalkyl acids. These processes are significant for understanding the environmental fate and potential impacts of related fluorinated compounds (Liu & Avendaño, 2013).
Developmental Toxicity of Perfluoroalkyl Acids
- Research Context: Investigating the developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, provides insights into the potential hazards of structurally similar compounds. The review suggests avenues for further research on the developmental effects of these chemicals in relation to human health risk assessment (Lau, Butenhoff, & Rogers, 2004).
Bioaccumulation Potential of PFCAs
- Research Context: A critical review comparing regulatory criteria and persistent lipophilic compounds to perfluorinated acids, including PFCAs. It highlights the bioaccumulation potential of these compounds, which is crucial for assessing the environmental and health risks of similar fluorinated substances (Conder et al., 2008).
Biological Monitoring of Polyfluoroalkyl Substances
- Research Context: Summarizing the biological monitoring of PFCAs, PFSAs, and related substances in wildlife and humans. This review provides a comprehensive overview of the concentrations, contamination profiles, and bioaccumulation/biomagnification potential, which are relevant for evaluating the environmental behavior of related fluorinated compounds (Houde et al., 2006).
properties
IUPAC Name |
1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3O2/c1-6(2,12-3)4-5(11)7(8,9)10/h5,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAGRFLIMGGIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1694902-58-3 |
Source


|
| Record name | 1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Aminobutyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2670895.png)




![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2670904.png)


![5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde](/img/structure/B2670907.png)


![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2670914.png)

![6-(Methoxymethyl)-3-[(2-methylphenyl)methyl]-2-pyrrolidin-1-ylpyrimidin-4-one](/img/structure/B2670917.png)